3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride typically involves the following steps:
Formation of 3,5-Dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Alkylation: The 3,5-Dimethyl-1H-pyrazole is then alkylated with 3-chloropropylamine hydrochloride in the presence of a base such as potassium carbonate to form 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol: Similar structure but with a hydroxyl group instead of an amine.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid: Contains a carboxyl group instead of an amine.
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propylamine dihydrochloride is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C8H17Cl2N3 |
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Molecular Weight |
226.14 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-8(4-3-5-9)7(2)11-10-6;;/h3-5,9H2,1-2H3,(H,10,11);2*1H |
InChI Key |
QGLZRRCFRWEYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCN.Cl.Cl |
Origin of Product |
United States |
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